2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide is a chemical compound with the molecular formula C8H8Br2N2O2 and a molecular weight of 323.97 g/mol . This compound is known for its unique structure, which includes two bromine atoms attached to a phenoxy group and an acetohydrazide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide typically involves the reaction of 2,4-dibromophenol with chloroacetyl chloride to form 2-(2,4-dibromophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,4-dibromophenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 4-methylpentan-2-one under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dibromophenoxy)acetohydrazide: A closely related compound with similar structure and properties.
2-(2,4-Dibromophenoxy)ethanehydrazide: Another similar compound with slight variations in its chemical structure.
Uniqueness
2-(2,4-Dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its applications in multiple fields of scientific research further highlight its versatility and importance .
Eigenschaften
Molekularformel |
C14H18Br2N2O2 |
---|---|
Molekulargewicht |
406.11 g/mol |
IUPAC-Name |
2-(2,4-dibromophenoxy)-N-[(E)-4-methylpentan-2-ylideneamino]acetamide |
InChI |
InChI=1S/C14H18Br2N2O2/c1-9(2)6-10(3)17-18-14(19)8-20-13-5-4-11(15)7-12(13)16/h4-5,7,9H,6,8H2,1-3H3,(H,18,19)/b17-10+ |
InChI-Schlüssel |
JSVOJBCPKOEWOZ-LICLKQGHSA-N |
Isomerische SMILES |
CC(C)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Br)Br)/C |
Kanonische SMILES |
CC(C)CC(=NNC(=O)COC1=C(C=C(C=C1)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.